molecular formula C18H23NO6 B8104677 (1S,2R,4R)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate

(1S,2R,4R)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate

Cat. No.: B8104677
M. Wt: 349.4 g/mol
InChI Key: UHYVPOKIUIUCKO-IXDOHACOSA-N
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Description

(1S,2R,4R)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring with specific stereochemistry, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate typically involves multiple steps, including the protection of functional groups, formation of the cyclohexane ring, and introduction of the benzyloxycarbonyl and acetate groups. Common synthetic routes may include:

    Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of Cyclohexane Ring: The cyclohexane ring is formed through a series of reactions, often starting from a suitable precursor such as a diene or a cyclohexanone derivative.

    Introduction of Acetate Groups: The acetate groups are introduced through esterification reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: Substitution reactions can replace certain groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,4R)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its protected amino group allows for selective deprotection and subsequent reactions with biological molecules.

Medicine

In medicine, derivatives of this compound may have potential as drug candidates. The benzyloxycarbonyl group can be used to protect amino acids in peptide synthesis, and the acetate groups can be modified to introduce pharmacologically active moieties.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,2R,4R)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved by specific enzymes, releasing the active amino group, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,4R)-4-Amino-cyclohexane-1,2-diyl diacetate: Lacks the benzyloxycarbonyl group, making it more reactive but less protected.

    (1S,2R,4R)-4-(((Methoxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, affecting its reactivity and stability.

    (1S,2R,4R)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl dimethyl ether: Has ether groups instead of acetate groups, altering its solubility and reactivity.

Uniqueness

(1S,2R,4R)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate is unique due to its specific stereochemistry and the presence of both benzyloxycarbonyl and acetate groups. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[(1S,2R,4R)-2-acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-12(20)24-16-9-8-15(10-17(16)25-13(2)21)19-18(22)23-11-14-6-4-3-5-7-14/h3-7,15-17H,8-11H2,1-2H3,(H,19,22)/t15-,16+,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVPOKIUIUCKO-IXDOHACOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(CC1OC(=O)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@H](C[C@H]1OC(=O)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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